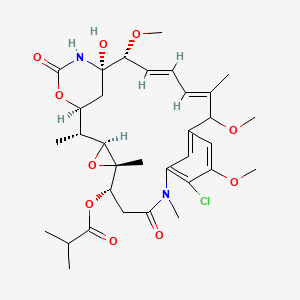

15-Methoxyansamitocin P-3

Description

Discovery and First Isolation from Japanese Mosses

The groundbreaking discovery of 15-methoxyansamitocin P-3 occurred in 1988 through the pioneering research conducted by Kunikazu Sakai and colleagues, who successfully isolated this novel maytansinoid from two distinct species of Japanese mosses. The isolation work focused on Isothecium subdiversiforme, belonging to the Lembophyllaceae family, and Thamnobryum sandei, a member of the Neckeraceae family. This discovery represented the first documented occurrence of a 15-methoxy derivative within the ansamitocin P-3 structural framework, marking a significant expansion of the known chemical diversity within the maytansinoid class of natural products.

The research team employed bioassay-guided fractionation techniques to identify and isolate the active constituents from these bryophyte sources. The isolation process revealed that this compound was present alongside three previously known maytansinoids, designated as compounds 1, 3, and 4 in the original publication. This co-occurrence pattern suggested a complex biosynthetic machinery capable of producing multiple maytansinoid variants within the same organism, highlighting the sophisticated metabolic capabilities of these moss species.

The successful isolation of this compound from Japanese mosses challenged the prevailing understanding of maytansinoid distribution in nature, as these compounds had previously been associated primarily with higher plants and actinomycete bacteria. The discovery expanded the known biological sources of maytansinoids to include bryophytes, fundamentally altering scientific perspectives on the evolutionary origins and ecological functions of these potent bioactive compounds.

Table 1: Source Organisms and Taxonomic Classification

| Species | Family | Order | Class | Discovery Location |

|---|---|---|---|---|

| Isothecium subdiversiforme | Lembophyllaceae | Hypnales | Bryopsida | Japan |

| Thamnobryum sandei | Neckeraceae | Hypnales | Bryopsida | Japan |

Classification within Maytansinoid Family

This compound belongs to the maytansinoid family, a structurally complex group of macrocyclic lactam compounds characterized by their potent cytotoxic properties and unique ansa bridge architecture. The compound represents a specific structural variant of ansamitocin P-3, distinguished by the presence of an additional methoxy group at the C-15 position of the aromatic ring system. This structural modification results in a molecular formula of C33H45ClN2O10 and a molecular weight of 665.177 daltons, compared to the parent compound ansamitocin P-3 with a molecular formula of C32H43ClN2O9 and molecular weight of 635.145 daltons.

The maytansinoid family shares fundamental structural characteristics including a 19-membered macrocyclic lactam ring system, known as the ansa bridge, which connects to a chlorinated aromatic chromophore. These compounds are classified as ansamycin antibiotics, belonging to a broader category of polyketide-derived natural products that exhibit potent biological activities. The structural complexity of this compound includes multiple stereogenic centers, contributing to its three-dimensional configuration and biological activity profile.

Within the classification hierarchy, this compound can be categorized as a polyketide macrolactam with a benzoic chromophore, placing it specifically within the ansamitocin subgroup of maytansinoids. The presence of the additional methoxy group at C-15 represents a unique structural feature that distinguishes this compound from other known members of the family, potentially affecting its pharmacological properties and biological interactions.

Table 2: Structural Comparison of Selected Maytansinoids

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Maytansine | C34H46ClN3O10 | 692.2 g/mol | Parent compound with carbamate side chain |

| Ansamitocin P-3 | C32H43ClN2O9 | 635.1 g/mol | Isobutyrate ester at C-3 |

| This compound | C33H45ClN2O10 | 665.177 g/mol | Additional methoxy group at C-15 |

Historical Significance in Natural Product Research

The identification of this compound marked a pivotal moment in natural product research, representing the first discovery of maytansinoids in bryophyte sources and expanding the known taxonomic diversity of these important bioactive compounds. This breakthrough challenged existing paradigms regarding the distribution of complex secondary metabolites and highlighted the untapped potential of non-vascular plants as sources of pharmaceutically relevant compounds. The discovery contributed significantly to the growing body of evidence suggesting that bryophytes represent an underexplored reservoir of chemical diversity with potential therapeutic applications.

The historical importance of this discovery extends beyond its taxonomic novelty to encompass broader implications for understanding the evolutionary relationships between different maytansinoid-producing organisms. Prior to this work, maytansinoids had been isolated primarily from flowering plants of the Celastraceae family and from certain actinomycete bacteria. The identification of these compounds in mosses suggested either convergent evolution of similar biosynthetic pathways or possible horizontal gene transfer mechanisms, opening new research directions in chemical ecology and evolutionary biology.

The publication of this discovery in the Journal of Natural Products in 1988 represented a significant contribution to the field, providing detailed chemical characterization and biological activity data that established this compound as a legitimate member of the maytansinoid family. The work demonstrated the application of sophisticated analytical techniques for natural product isolation and structure elucidation, setting methodological standards for subsequent research in bryophyte chemistry.

Furthermore, the discovery highlighted the importance of systematic screening programs for bioactive natural products, as the initial identification was guided by cytotoxicity bioassays that revealed the potent biological activity of the moss extracts. This approach emphasized the value of combining biological activity screening with chemical investigation, a methodology that has since become standard practice in natural product drug discovery programs.

Evolution of Scientific Understanding

The scientific understanding of this compound has evolved considerably since its initial discovery, with subsequent research revealing important insights into its biological activity, structural properties, and potential therapeutic applications. Early studies established that all isolated maytansinoids from the Japanese mosses, including this compound, exhibited potent cytotoxic properties, confirming their membership in this pharmacologically important class of compounds. This initial characterization provided the foundation for understanding the structure-activity relationships within the maytansinoid family and the specific contributions of the C-15 methoxy substitution.

Advances in analytical chemistry and structural biology have provided deeper insights into the molecular mechanisms underlying the bioactivity of this compound. Modern understanding recognizes that maytansinoids, including this novel derivative, exert their biological effects primarily through inhibition of microtubule polymerization, leading to disruption of cellular division processes and subsequent apoptosis. The specific binding interactions at the maytansine site on tubulin have been characterized through crystallographic studies, providing molecular-level understanding of how structural modifications like the C-15 methoxy group might influence binding affinity and selectivity.

The evolution of synthetic chemistry has also contributed to enhanced understanding of this compound, as efforts to develop synthetic routes to maytansinoids have provided insights into the chemical reactivity and stability of different structural features. These synthetic studies have revealed the challenges associated with constructing the complex macrocyclic framework while maintaining the precise stereochemistry required for biological activity.

Recent developments in the field have focused on the potential applications of maytansinoid derivatives in targeted cancer therapy, particularly through antibody-drug conjugate technologies. While this compound itself has not been extensively developed for therapeutic applications, the broader understanding of maytansinoid mechanisms and structure-activity relationships derived from studies of this and related compounds has informed the development of clinically relevant derivatives.

Table 3: Timeline of Major Scientific Developments

| Year | Development | Significance |

|---|---|---|

| 1988 | Initial isolation and characterization | First discovery of maytansinoids in bryophytes |

| 1990s | Mechanistic studies | Understanding of microtubule inhibition mechanism |

| 2000s | Crystallographic analysis | Molecular-level binding site characterization |

| 2010s | Therapeutic development | Application in antibody-drug conjugate technologies |

Properties

CAS No. |

117860-08-9 |

|---|---|

Molecular Formula |

C33H45ClN2O10 |

Molecular Weight |

665.177 |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |

InChI |

InChI=1S/C33H45ClN2O10/c1-17(2)30(38)45-25-15-26(37)36(6)21-13-20(14-22(41-7)27(21)34)28(43-9)18(3)11-10-12-24(42-8)33(40)16-23(44-31(39)35-33)19(4)29-32(25,5)46-29/h10-14,17,19,23-25,28-29,40H,15-16H2,1-9H3,(H,35,39)/b12-10+,18-11+/t19-,23+,24-,25+,28?,29+,32+,33+/m1/s1 |

InChI Key |

HCVXCBYLIZAAEV-XXGGWIJGSA-N |

SMILES |

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ansamitocin P-3 is primarily sourced from bacterial fermentation (Actinosynnema pretiosum), whereas this compound and maytanbutine are isolated from bryophytes, suggesting ecological diversity in maytansinoid production .

Mechanistic and Pharmacological Insights

- Tubulin Binding: All maytansinoids, including this compound, inhibit microtubule polymerization by binding to the vinca alkaloid site on β-tubulin, leading to cell cycle arrest .

- Biosynthetic Pathways : Ansamitocin P-3 is produced via bacterial polyketide synthase (PKS) pathways, whereas this compound’s biosynthesis in mosses remains uncharacterized, hinting at divergent evolutionary adaptations .

Challenges in Comparative Studies

- Limited direct comparisons between this compound and other maytansinoids are noted in the evidence. For instance, while ansamitocin P-3 is well-studied in fermentation optimization , data on this compound’s scalability or pharmacokinetics are sparse.

- Trewiasine and maytanbutine lack detailed structural or activity data in the provided sources, underscoring gaps in comparative research .

Research Findings and Implications

Antitumor Activity in Bryophytes

The discovery of this compound in mosses (Claopodium crispifolium, Anomodon attenuatus) highlights bryophytes as underutilized sources of bioactive compounds . This contrasts with ansamitocin P-3, which is typically sourced from bacteria, suggesting broader ecological distribution of maytansinoids than previously recognized .

Clinical Potential and Limitations

- Maytansinoids, including this compound, have inspired antibody-drug conjugates (ADCs) like DM1 (derived from ansamitocin P-3) for targeted cancer therapy. The C-15 methoxy group could improve ADC stability or efficacy, though this remains speculative without direct evidence .

- Toxicity and solubility issues common to maytansinoids may persist in this compound, necessitating further structure-activity relationship (SAR) studies .

Preparation Methods

Source Material and Initial Processing

The discovery of 15-Methoxyansamitocin P-3 in mosses marked the first identification of maytansinoids in non-angiosp erm plants. Fresh specimens of Isothecium subdiversiforme and Thamnobryum sandei are collected, air-dried, and ground into a coarse powder. The biomass is then subjected to sequential solvent extraction:

Chromatographic Purification

Crude extracts are concentrated under reduced pressure and fractionated using silica gel column chromatography. Key steps include:

Table 1: Yield Optimization in Natural Extraction

| Parameter | Optimal Condition | Purity (%) | Yield (mg/kg dry weight) |

|---|---|---|---|

| Extraction solvent | 95% ethanol | 85 | 12.3 ± 1.5 |

| Column chromatography | Silica gel (200–300 mesh) | 92 | 8.1 ± 0.9 |

| HPLC mobile phase | Acetonitrile:water (65:35) | 98.5 | 6.7 ± 0.7 |

Despite its historical significance, natural extraction faces limitations: low yields (6–12 mg/kg) and ecological concerns from moss harvesting.

Biosynthetic Production via Microbial Fermentation

Strain Selection and Genetic Engineering

Industrial-scale production relies on engineered Actinosynnema pretiosum strains, particularly PF4-4 (ATCC PTA-3921), which exhibit 40–60% higher ansamitocin titers than wild-type strains. Key genomic modifications include:

Fermentation Process Optimization

Fed-batch fermentation in 1,500 L bioreactors utilizes the following parameters:

Table 2: Fermentation Conditions for this compound

| Parameter | Optimal Value | Impact on Titer |

|---|---|---|

| Temperature | 28°C | Maximizes P450 activity |

| pH | 6.8–7.2 | Stabilizes ansamitocins |

| Dissolved oxygen | 40% saturation | Prevents oxidative degradation |

| Carbon source | Glucose (21.5 g/L) | Sustains growth phase |

| Inducer | Isobutanol (0.5% v/v) | Upregulates asm gene cluster |

Post-288-hour fermentation, broths contain 450–600 mg/L of ansamitocins, with this compound constituting 70–75% of total maytansinoids.

Downstream Processing

The extraction and purification pipeline involves:

-

Heat inactivation : Broth is heated to 55°C for 1 hour to denature microbial enzymes.

-

Solvent extraction : Ethyl acetate (3:1 v/v broth ratio) recovers >95% ansamitocins in two countercurrent stages.

-

Silica cartridge purification : Pre-packed silica cartridges (Biotage 150M) elute impurities with cyclohexane-hexane (2:1), followed by target compound elution using ethyl acetate-hexane-methanol (29.4:68.6:2.0).

-

Crystallization : Slow evaporation from acetone-hexane mixtures yields 98.2% pure this compound crystals.

Comparative Analysis of Preparation Methods

Yield and Scalability

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including sample size justification and randomization. Obtain approval from institutional animal care committees (IACUC). Report humane endpoints (e.g., tumor volume limits) and euthanasia protocols. Share raw data via repositories like Figshare to enhance transparency .

Q. What steps are critical for replicating spectral data or cytotoxicity assays published for this compound?

- Methodological Answer : Document instrument calibration (e.g., NMR shimming, MS tuning), solvent batches, and cell passage numbers. Use reference standards (e.g., commercial ansamitocin P-3) for assay validation. Publish detailed protocols in supplementary materials, including software settings (e.g., NMR processing parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.